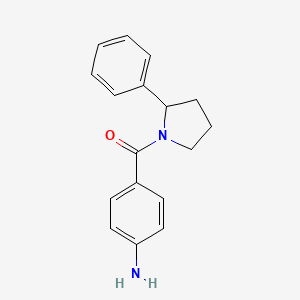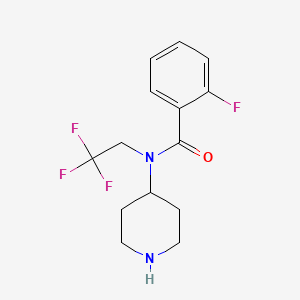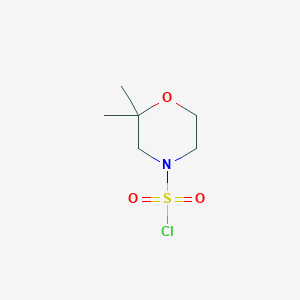
5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazole-2-thiol
Overview
Description
5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazole-2-thiol is a heterocyclic compound that contains both bromine and chlorine substituents on its phenyl rings
Preparation Methods
The synthesis of 5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazole-2-thiol typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of a 1,2-diketone with an aldehyde in the presence of ammonium acetate.
Introduction of the thiol group: The thiol group can be introduced via nucleophilic substitution reactions using thiourea or other sulfur-containing reagents.
Bromination and chlorination: The phenyl rings can be selectively brominated and chlorinated using bromine and chlorine reagents under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to improve efficiency and scalability.
Chemical Reactions Analysis
5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazole-2-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can undergo reduction reactions to remove halogen substituents or reduce the imidazole ring.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Coupling reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex molecules.
Scientific Research Applications
5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazole-2-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential use as an antimicrobial or anticancer agent due to its ability to interact with biological targets.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazole-2-thiol involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. Additionally, its halogen substituents can participate in halogen bonding interactions, which can enhance its binding affinity to biological targets.
Comparison with Similar Compounds
Similar compounds to 5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazole-2-thiol include other halogenated imidazole derivatives, such as:
- 5-(4-chlorophenyl)-1-(3-bromophenyl)-1H-imidazole-2-thiol
- 5-(4-fluorophenyl)-1-(3-chlorophenyl)-1H-imidazole-2-thiol
- 5-(4-iodophenyl)-1-(3-chlorophenyl)-1H-imidazole-2-thiol
These compounds share similar structural features but differ in the type and position of halogen substituents. The unique combination of bromine and chlorine in this compound provides distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-(4-bromophenyl)-3-(3-chlorophenyl)-1H-imidazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrClN2S/c16-11-6-4-10(5-7-11)14-9-18-15(20)19(14)13-3-1-2-12(17)8-13/h1-9H,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICODQVLYYGIAJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=CNC2=S)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






amine](/img/structure/B1438930.png)

![N-[2-(3-fluorophenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B1438934.png)




![N-[(4-fluorophenyl)methyl]prop-2-enamide](/img/structure/B1438944.png)
![2-{4-Methyl-2-[(trifluoromethyl)sulfanyl]-1,3-thiazol-5-yl}acetic acid](/img/structure/B1438945.png)

